4-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE
Overview
Description
4-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group, a sulfamoylphenyl group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride and 4-sulfamoylphenylethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis.
Catalysts: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methoxybenzenesulfonyl chloride is added dropwise to a solution of 4-sulfamoylphenylethylamine in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]benzene-1-sulfonamide.
Reduction: Formation of 4-methoxy-N-[2-(4-aminophenyl)ethyl]benzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with a chloro group instead of a methoxy group.
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide: Another related compound with a similar sulfonamide structure.
Uniqueness
4-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-22-13-4-8-15(9-5-13)24(20,21)17-11-10-12-2-6-14(7-3-12)23(16,18)19/h2-9,17H,10-11H2,1H3,(H2,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRQULFNTTVQCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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